molecular formula C8H15N3O B3032368 2-cyano-N-[3-(dimethylamino)propyl]acetamide CAS No. 15029-09-1

2-cyano-N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B3032368
CAS No.: 15029-09-1
M. Wt: 169.22 g/mol
InChI Key: WYXJGJIUAZLLCB-UHFFFAOYSA-N
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Description

2-cyano-N-[3-(dimethylamino)propyl]acetamide is a chemical compound with the molecular formula C8H15N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group (–CN) and a dimethylamino group (–N(CH3)2) attached to a propyl chain, which is further connected to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[3-(dimethylamino)propyl]acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the reaction of dimethylaminopropylamine with cyanoacetic acid or its esters under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, aldehydes, and ketones. These reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .

Major Products Formed

The major products formed from the reactions of this compound include a variety of heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles. These products are of significant interest due to their potential biological activities .

Scientific Research Applications

2-cyano-N-[3-(dimethylamino)propyl]acetamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-[3-(dimethylamino)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[3-(dimethylamino)propyl]acetamide
  • N-cyanoacetyl-N,N-dimethylpropylamine
  • N-(3-dimethylaminopropyl)cyanoacetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the cyano and dimethylamino groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-cyano-N-[3-(dimethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11(2)7-3-6-10-8(12)4-5-9/h3-4,6-7H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXJGJIUAZLLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407881
Record name 2-cyano-N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-09-1
Record name 2-cyano-N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (51.106 g, 0.4518 mole) was added to 3-(dimethylamino) propylamine (46.162 g, 0.4518 mole) in a 250 ml round bottom flask equipped with a magnetic stir bar. After stirring for approximately 0.5 hr, 50 ml of toluene was added. The clear orange liquid was stirred at room temperature for approximately 15 hours, after which the ethanol and toluene were removed via vacuum distillation. 2-Cyano-N-[3-(dimethylamino)propyl]acetamide was obtained in 96% yield.
Quantity
51.106 g
Type
reactant
Reaction Step One
Quantity
46.162 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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